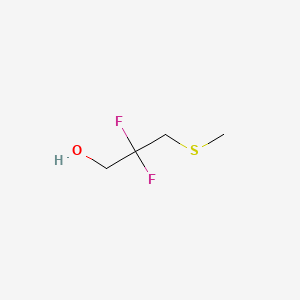

2,2-difluoro-3-(methylsulfanyl)propan-1-ol

Description

2,2-Difluoro-3-(methylsulfanyl)propan-1-ol is a fluorinated alcohol derivative featuring a methylsulfanyl (SCH₃) substituent at the third carbon and two fluorine atoms at the second carbon. The difluoro substitution likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the methylsulfanyl group may contribute to odor characteristics or redox reactivity .

Properties

IUPAC Name |

2,2-difluoro-3-methylsulfanylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F2OS/c1-8-3-4(5,6)2-7/h7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIPMWBCUIHRGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(CO)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F2OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-3-(methylsulfanyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2,2-difluoropropane-1,3-diol with methylthiol under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, distillation, and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(methylsulfanyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.

Scientific Research Applications

2,2-Difluoro-3-(methylsulfanyl)propan-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-difluoro-3-(methylsulfanyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the methylsulfanyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical processes, making the compound useful in drug development and other applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Methylsulfanyl)propan-1-ol

- Structure : Lacks fluorine substituents.

- Properties : Identified as a volatile compound in wine authentication studies, where its relative concentration distinguishes Zweigelt and Rondo grape varieties .

- Role : Acts as a biomarker in food chemistry due to its detectability via machine learning models (SVM, kNN) with 100% classification accuracy .

- Key Difference : Absence of fluorine reduces stability and polarity compared to the target compound.

1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol

- Structure : Features a chlorophenyl ring at C1 instead of fluorine at C2.

- Key Difference : The aromatic chlorine introduces steric bulk and alters electronic properties, likely increasing hydrophobicity and UV absorption compared to the aliphatic difluoro analog.

(+)-2-Amino-3-(3,4-difluorophenyl)propan-1-ol

- Structure: Contains an amino group at C2 and a difluorophenyl group at C3.

- Properties : Chiral compound (MW: 187.19 g/mol) with applications in asymmetric synthesis or drug intermediates .

- Key Difference: The amino group enhances hydrogen-bonding capacity, while the difluorophenyl ring directs reactivity toward electrophilic aromatic substitution, contrasting with the target compound’s aliphatic fluorine and sulfur motifs.

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

- Structure : Bears a 3-tolyl (methylphenyl) group and dimethyl substitution at C2.

- Properties : Regulated by IFRA for fragrance safety, with restricted use levels in cosmetics due to sensitization risks .

Propan-1-ol

- Structure : Simplest primary alcohol without sulfur or fluorine.

- Properties : Used in cellulose modification for hydrophobicity and distinguished from propan-2-ol via infrared fingerprint regions .

- Key Difference : Lacks functional groups (SCH₃, F) that modulate reactivity and stability in the target compound.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Analytical and Regulatory Insights

Research Findings and Implications

- Fluorine Impact : The difluoro substitution in the target compound likely improves resistance to oxidative degradation compared to 3-(methylsulfanyl)propan-1-ol, as seen in fluorinated pharmaceuticals .

- Sulfur Reactivity: The methylsulfanyl group may facilitate nucleophilic reactions or disulfide bond formation, analogous to sulfanyl alkanols in fragrance chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.